molecular formula C22H17BrN2O2S B11323323 7-bromo-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-bromo-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11323323
M. Wt: 453.4 g/mol
InChI Key: DMBGGPLGVLOGDR-UHFFFAOYSA-N
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Description

7-BROMO-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a bromine atom, a thiazole ring, and a benzoxepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromine atom via bromination. The benzoxepine structure is then formed through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also carefully selected to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-BROMO-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of

Properties

Molecular Formula

C22H17BrN2O2S

Molecular Weight

453.4 g/mol

IUPAC Name

7-bromo-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H17BrN2O2S/c1-14-3-2-4-15(9-14)10-19-13-24-22(28-19)25-21(26)16-7-8-27-20-6-5-18(23)12-17(20)11-16/h2-9,11-13H,10H2,1H3,(H,24,25,26)

InChI Key

DMBGGPLGVLOGDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3

Origin of Product

United States

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